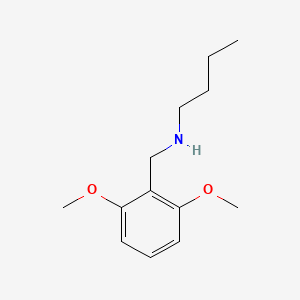
3,5-Dichloro-4-ethenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-ethenylpyridine is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an ethenyl group at the 4th position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-ethenylpyridine can be achieved through various methods. One common approach involves the chlorination of 4-ethenylpyridine using chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for purification and isolation of the final product to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-4-ethenylpyridine undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3,5-dichloro-4-ethylpyridine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-4-formylpyridine or 3,5-dichloro-4-carboxypyridine.
Reduction: Formation of 3,5-dichloro-4-ethylpyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-ethenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-ethenylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or disruption of cellular processes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-4-methylpyridine
- 3,5-Dichloro-4-ethylpyridine
- 3,5-Dichloro-4-propylpyridine
Uniqueness
3,5-Dichloro-4-ethenylpyridine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity compared to its alkyl-substituted analogs. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C7H5Cl2N |
|---|---|
Molekulargewicht |
174.02 g/mol |
IUPAC-Name |
3,5-dichloro-4-ethenylpyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-2-5-6(8)3-10-4-7(5)9/h2-4H,1H2 |
InChI-Schlüssel |
CAWNIFRDEXKHLP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=NC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)





![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)




![4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)


